molecular formula C9H14N2O3S B8654613 2-Amino-N-(4-methoxyphenyl)ethanesulfonamide

2-Amino-N-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B8654613
M. Wt: 230.29 g/mol
InChI Key: PIQXPPZGVHZJHG-UHFFFAOYSA-N
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Description

2-Amino-N-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C9H14N2O3S and its molecular weight is 230.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

2-amino-N-(4-methoxyphenyl)ethanesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-14-9-4-2-8(3-5-9)11-15(12,13)7-6-10/h2-5,11H,6-7,10H2,1H3

InChI Key

PIQXPPZGVHZJHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution comprised of benzyl 2-(4-methoxyphenylsulfamoyl)ethylcarbamate (2.78 g, 7.63 mmol), prepared as in Reference 1, in ethanol (20 mL) and cyclohexene (20 mL) was treated with 20% palladium hydroxide (0.95 g). The mixture was heated at reflux for 2 hours, cooled, and concentrated to dryness. The solid was triturated with ether, filtered and dried to provide 2-amino-N-(4-methoxyphenyl)ethanesulfonamide (1.08 grams, 61% yield). 1H NMR (DMSO-d6): 2.86 (2H, t, J=6.4 Hz); 3.04 (2H, t, J=6.4 Hz); 3.72 (3H, s); 4.16 (2H, br. s); 6.87 (2H, d, J=9 Hz); 7.05 (2H, d, J=9 Hz).
Name
benzyl 2-(4-methoxyphenylsulfamoyl)ethylcarbamate
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
catalyst
Reaction Step Two

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